molecular formula C8H8N4O3 B029898 3-(6-oxo-3H-purin-9-yl)propanoic acid CAS No. 34397-00-7

3-(6-oxo-3H-purin-9-yl)propanoic acid

Cat. No. B029898
CAS RN: 34397-00-7
M. Wt: 208.17 g/mol
InChI Key: MKWZIJJOHBDENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(6-oxo-3H-purin-9-yl)propanoic acid, such as base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, involves Strecker synthesis from corresponding purines, showing potential for immunostimulatory and immunomodulatory activities (Doláková et al., 2005). Another approach includes the construction of metal–organic frameworks utilizing propionate-functionalized purine-containing ligands (Chen et al., 2017), demonstrating the compound's utility in synthesizing complex structures.

Molecular Structure Analysis

Studies on the molecular structure of similar compounds reveal detailed insights into their configuration. For instance, the crystallographic analysis of nucleoside analogues provides a basis for understanding the structural aspects of purine-derived compounds (Mazumder et al., 2001).

Chemical Reactions and Properties

The reactivity of 3-(6-oxo-3H-purin-9-yl)propanoic acid derivatives has been explored in various contexts. For example, the synthesis method for 3-(aminothiocarbonylthio)propanoic acids highlights the compound's potential for creating biologically active thiazan-4-ones (Orlinskii, 1996).

Physical Properties Analysis

The physical properties of compounds related to 3-(6-oxo-3H-purin-9-yl)propanoic acid can be inferred from studies such as those on 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines, which discuss their configurational isomers and crystal structures (Mishnev et al., 1979).

Chemical Properties Analysis

The chemical properties are closely linked to the compound's reactivity and interaction with other molecules. The synthesis and characterization of heterotrinuclear oxo-centered complexes provide insights into the coordination chemistry and potential reactivity of carboxylate-containing purine derivatives (Yazdanbakhsh et al., 2010).

Scientific Research Applications

Immunobiological Activity

The synthesis of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives has shown immunostimulatory and immunomodulatory potency. Certain derivatives significantly enhanced the secretion of chemokines and augmented NO biosynthesis, pointing towards potential applications in immunology and as therapeutic agents in diseases involving the immune system (Doláková et al., 2005).

Metal-Organic Frameworks (MOFs)

Research into the construction of metal–organic frameworks (MOFs) from propionate-functionalized purine-containing ligands, including 3-(6-oxo-6,9-dihydro-1H-purin-1-yl)propanoic acid, has led to the synthesis of materials with interesting structural characteristics and properties. These MOFs exhibit adsorption behaviors and are being investigated for potential applications in gas storage, separation technologies, and catalysis (Chen et al., 2017).

Analytical and Quality Control Methods

The development of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, closely related to the chemical structure of interest, highlights the importance of these compounds in pharmaceutical development and the need for rigorous quality control measures (Zubkov et al., 2016).

Coordination Polymers

Studies on coordination polymers based on a purine-containing carboxylate have elucidated their potential for creating materials with unique properties. These polymers, constructed from multifunctional ligands including variants of 3-(6-oxo-3H-purin-9-yl)propanoic acid, showcase diverse topological structures and are subjects of interest in materials science for their potential applications in novel nanomaterials and catalysis (Liu et al., 2012).

Drug Development and Pharmacology

Research into nonpeptide alphavbeta3 antagonists, which include derivatives structurally similar to 3-(6-oxo-3H-purin-9-yl)propanoic acid, has identified compounds with potent antiosteoporotic activity. This highlights the potential of these compounds in developing new therapeutics for diseases such as osteoporosis (Hutchinson et al., 2003).

Safety And Hazards

The safety and hazards associated with “3-(6-oxo-3H-purin-9-yl)propanoic acid” are not explicitly detailed in the search results. It is recommended to refer to Material Safety Data Sheets (MSDS) or other safety databases for detailed information .

properties

IUPAC Name

3-(6-oxo-1H-purin-9-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c13-5(14)1-2-12-4-11-6-7(12)9-3-10-8(6)15/h3-4H,1-2H2,(H,13,14)(H,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWZIJJOHBDENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292018
Record name 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-oxo-3H-purin-9-yl)propanoic acid

CAS RN

34397-00-7
Record name NSC79667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.